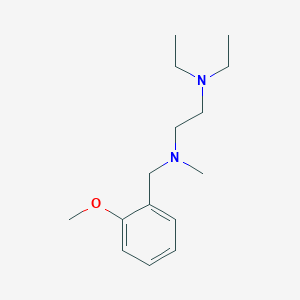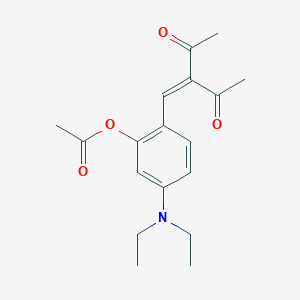![molecular formula C15H14O6 B5807151 4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid, also known as CPMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMF is a furoic acid derivative that has been synthesized and studied extensively for its ability to modulate various physiological and biochemical processes. In
Wirkmechanismus
The mechanism of action of 4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. This compound has also been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Furthermore, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in water, which makes it easy to administer in cell culture experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid. One area of research could focus on elucidating the mechanism of action of this compound. This could involve studying the effects of this compound on specific signaling pathways and identifying its molecular targets. Another area of research could focus on the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. This could involve testing the efficacy of this compound in animal models and designing clinical trials to test its safety and efficacy in humans. Additionally, future research could explore the potential of this compound as a diagnostic tool for cancer. This could involve developing imaging agents based on this compound that could be used to detect cancer cells in vivo.
Synthesemethoden
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid can be synthesized through a multistep process starting from 4-hydroxybenzaldehyde. The first step involves the reaction of 4-hydroxybenzaldehyde with methyl vinyl ketone to form a chalcone intermediate. The chalcone is then reacted with malonic acid in the presence of a base to form a diethyl ester. The diethyl ester is then hydrolyzed to form the corresponding carboxylic acid. The final step involves the reaction of the carboxylic acid with 4-bromomethylphenol to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells.
Eigenschaften
IUPAC Name |
4-[(4-carboxyphenoxy)methyl]-2,5-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-8-12(13(15(18)19)9(2)21-8)7-20-11-5-3-10(4-6-11)14(16)17/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGKTSWRGVMJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)





![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)